2-Hydroxy-3-(trifluoromethyl)benzaldehyde synthesis and characterization
2-Hydroxy-3-(trifluoromethyl)benzaldehyde synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde
Abstract
2-Hydroxy-3-(trifluoromethyl)benzaldehyde, also known as 3-(trifluoromethyl)salicylaldehyde, is a key fluorinated building block in organic synthesis. The presence of both a hydroxyl and an aldehyde group on the aromatic ring, combined with the electron-withdrawing nature of the trifluoromethyl group, makes it a valuable intermediate for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of a reliable synthetic route to this compound, details its full spectroscopic characterization, and offers insights into the causality behind the chosen experimental methodologies, designed for researchers and professionals in chemical and drug development.
Synthesis of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde
The introduction of a formyl group onto a phenol ring, particularly at the ortho position to the hydroxyl group, is a critical transformation. Several named reactions can achieve this, including the Reimer-Tiemann and Duff reactions.
Strategic Approach: The Duff Reaction
For the ortho-formylation of electron-rich phenols, the Duff reaction presents a robust and effective method.[2] This reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or acetic acid.[3][4] Unlike the Reimer-Tiemann reaction, which uses chloroform and a strong base to generate dichlorocarbene[5][6], the Duff reaction proceeds via an electrophilic iminium ion intermediate. It generally shows a strong preference for formylation at the ortho position, which is a key advantage for the synthesis of salicylaldehyde derivatives.[2][7]
The mechanism begins with the protonation of HMTA, which then fragments to generate an electrophilic iminium species. The electron-rich phenol, in this case, 2-(trifluoromethyl)phenol, attacks the iminium ion in an electrophilic aromatic substitution. This step is regioselective for the ortho position due to the activating and directing effect of the hydroxyl group. The resulting aminomethylated phenol undergoes intramolecular redox reactions and subsequent hydrolysis during acidic workup to yield the final aldehyde product.[2]
Detailed Experimental Protocol: Duff Reaction
This protocol is adapted from established procedures for the ortho-formylation of substituted phenols.[3][8]
Reagents & Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 2-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | 5.00 g | 30.8 | 1.0 |
| Hexamethylenetetramine (HMTA) | C₆H₁₂N₄ | 140.19 | 8.65 g | 61.7 | 2.0 |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 30 mL | - | Solvent |
| 50% Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | 20 mL | - | For Hydrolysis |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying Agent |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)phenol (5.00 g, 30.8 mmol) in trifluoroacetic acid (30 mL).
-
Addition of Reagent: To the stirring solution, add hexamethylenetetramine (8.65 g, 61.7 mmol) portion-wise over 10 minutes. An exotherm may be observed.
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir the mixture under an inert atmosphere (e.g., argon) for 12-16 hours.
-
Hydrolysis: Allow the reaction mixture to cool to room temperature. Carefully add 40 mL of water, followed by the slow addition of 20 mL of 50% sulfuric acid to hydrolyze the intermediate imine. Stir the mixture vigorously for 2 hours at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 70 mL).
-
Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to isolate the pure 2-hydroxy-3-(trifluoromethyl)benzaldehyde.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for 2-hydroxy-3-(trifluoromethyl)benzaldehyde.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
The purified product is expected to be a solid at room temperature.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₂ | [9][10] |
| Molecular Weight | 190.12 g/mol | [10] |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | 57 °C | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as CDCl₃.
¹H NMR: The spectrum is expected to show four distinct signals corresponding to the phenolic, aldehydic, and three aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 11.5 | Singlet (broad) | 1H | Phenolic OH | Deshielded due to intramolecular H-bonding with the carbonyl oxygen. |
| ~9.9 | Singlet | 1H | Aldehyde CHO | Strongly deshielded by the anisotropic effect of the carbonyl group.[11] |
| ~7.6 - 7.8 | Multiplet | 2H | Aromatic CH | Protons ortho and para to the electron-withdrawing CF₃ and CHO groups. |
| ~7.1 - 7.3 | Multiplet | 1H | Aromatic CH | Proton meta to the electron-withdrawing groups. |
¹⁹F NMR: A single, sharp resonance is expected due to the chemical equivalence of the three fluorine atoms in the CF₃ group. The chemical shift will be approximately -63 ppm relative to a CFCl₃ standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3400 | Broad | O-H stretch | Characteristic of a hydroxyl group, broadened by hydrogen bonding. |
| ~3050 | Medium | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch | Fermi doublet characteristic of an aldehyde C-H bond.[12] |
| 1650 - 1670 | Strong, Sharp | C=O stretch (carbonyl) | Frequency is lowered from the typical ~1700 cm⁻¹ due to conjugation and intramolecular H-bonding.[13] |
| ~1600, ~1450 | Medium | C=C stretch | Aromatic ring vibrations. |
| 1300 - 1100 | Strong | C-F stretch | Very strong absorptions characteristic of the trifluoromethyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z Value | Proposed Fragment Ion | Rationale |
| 190 | [M]⁺ | Molecular ion peak corresponding to [C₈H₅F₃O₂]⁺. |
| 189 | [M-H]⁺ | Loss of a hydrogen atom, typically from the aldehyde group.[14] |
| 161 | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation for benzaldehydes. |
Visualization of Characterization Workflow
Caption: Workflow for the spectroscopic characterization of the final product.
Safety, Handling, and Storage
2-Hydroxy-3-(trifluoromethyl)benzaldehyde should be handled with standard laboratory safety precautions.[15]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
This guide outlines a reliable and efficient synthesis of 2-hydroxy-3-(trifluoromethyl)benzaldehyde via the Duff reaction, a method well-suited for the ortho-formylation of activated phenols. The detailed characterization plan, employing NMR, IR, and Mass Spectrometry, provides a robust framework for verifying the structural integrity and purity of the final product. The combination of a proven synthetic strategy and comprehensive analytical validation ensures that researchers can confidently produce and utilize this important fluorinated intermediate for further scientific exploration.
References
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Micklatcher, M. L., & Cushman, M. (1999). An Improved Method for the Synthesis of 3-Fluorosalicylic Acid with Application to the Synthesis of 3-(Trifluoromethyl)salicylic Acid. Synthesis, 1999(11), 1878–1880. [Link]
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PubChem. (n.d.). 2-Hydroxy-3-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Stenutz, R. (n.d.). 2-hydroxy-3-(trifluoromethyl)benzaldehyde. The Stenutz Pages. Retrieved from [Link]
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J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]
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The ScholarShip at ECU. (2016). The Duff Reaction: Researching A Modification. Retrieved from [Link]
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Grimblat, N., & S 材質 de V. (2016). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
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Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]
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ChemSrc. (n.d.). The Synthesis and Handling of 3-(Trifluoromethyl)benzaldehyde for Chemical Research. Retrieved from [Link]
- Bakale, R. P., et al. (n.d.). Duff Reaction. Name Reactions in Organic Synthesis. Retrieved from a general knowledge source on the topic.
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